N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide
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Overview
Description
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide is a chemical compound that has been synthesized for various scientific research applications. This compound has gained significant attention due to its potential therapeutic properties. The purpose of
Scientific Research Applications
Anticancer Agent
Phthalazinone derivatives, such as the compound , have been studied for their potential as anticancer agents . These compounds have shown promising results in preliminary tests, with some displaying significant differences in activity and selectivity depending on the location of the dithiocarbamate moiety .
Antiviral Therapeutics
Compounds containing five-membered heteroaryl amines, which include phthalazinone derivatives, have shown relatively higher antiviral activity against Newcastle disease virus . This suggests that further modification of these amines could lead to effective antiviral therapeutics .
Anti-inflammatory and Neuroprotective Agents
Triazole-pyrimidine hybrids, which can be synthesized from phthalazinone derivatives, have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Antifungal Agents
Thiophene nucleus containing compounds, such as the compound , have been reported to possess antifungal properties . This makes them potential candidates for the development of new antifungal drugs .
Antioxidants
Thiophene nucleus containing compounds have also been reported to possess antioxidant properties . This suggests that they could be used in the development of drugs to combat oxidative stress .
Anti-microbial Agents
Thiophene nucleus containing compounds have been reported to possess antimicrobial properties . This suggests that they could be used in the development of new antimicrobial drugs .
Anti-psychotic Agents
Thiophene nucleus containing compounds have been reported to possess anti-psychotic properties . This suggests that they could be used in the development of new anti-psychotic drugs .
Anti-arrhythmic Agents
Thiophene nucleus containing compounds have been reported to possess anti-arrhythmic properties . This suggests that they could be used in the development of new anti-arrhythmic drugs .
Mechanism of Action
Target of Action
The primary target of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide acts as a potent inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function in DNA repair. This leads to accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have defects in other DNA repair pathways.
Biochemical Pathways
The inhibition of PARP by N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide affects the DNA repair pathways When PARP is inhibited, cells are unable to repair DNA damage through the base excision repair pathway, leading to the accumulation of single-strand breaks
Result of Action
The result of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide’s action is the induction of cell death . By inhibiting PARP and disrupting DNA repair, the compound causes the accumulation of DNA damage in cells. This is particularly lethal to cancer cells, which often have defects in other DNA repair pathways and rely heavily on PARP-mediated repair.
properties
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-13(9-5-6-20-8-9)15-7-12-10-3-1-2-4-11(10)14(19)17-16-12/h1-6,8H,7H2,(H,15,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRBZSHCCWMYHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide |
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